
1206779-25-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 1206779-25-0 is known as β-Amyloid (22-40). This compound is a peptide fragment of β-Amyloid, which is a protein fragment associated with the development of Alzheimer’s disease. β-Amyloid (22-40) consists of amino acids 22 to 40 of the β-Amyloid protein and is often used in studies related to the structure and aggregation of β-Amyloid .
Preparation Methods
Synthetic Routes and Reaction Conditions
β-Amyloid (22-40) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of β-Amyloid (22-40) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, with careful control of reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
β-Amyloid (22-40) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils and plaques characteristic of Alzheimer’s disease .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting and cleaving the peptide from the resin
Aggregation Conditions: Physiological conditions such as pH 7.4 and 37°C to mimic the human body environment.
Major Products
The major products formed from these reactions are the peptide fragments themselves, which can further aggregate to form β-Amyloid fibrils and plaques .
Scientific Research Applications
β-Amyloid (22-40) is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:
Chemistry: Studying the chemical properties and aggregation behavior of β-Amyloid peptides.
Biology: Investigating the role of β-Amyloid in neuronal signaling and cell toxicity.
Medicine: Developing therapeutic strategies to inhibit β-Amyloid aggregation and mitigate Alzheimer’s disease symptoms.
Industry: Producing β-Amyloid inhibitors for research and potential therapeutic use
Mechanism of Action
β-Amyloid (22-40) exerts its effects by aggregating into fibrils and plaques, which are toxic to neurons. The aggregation process involves the formation of β-sheets, which stack together to form insoluble fibrils. These fibrils disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
β-Amyloid (1-40): Another fragment of β-Amyloid, consisting of amino acids 1 to 40.
β-Amyloid (1-42): A longer fragment, consisting of amino acids 1 to 42, which is more prone to aggregation and is also implicated in Alzheimer’s disease
Uniqueness
β-Amyloid (22-40) is unique in its specific sequence and its use in studying the central region of the β-Amyloid protein. This fragment is particularly useful for understanding the aggregation behavior and toxicity of β-Amyloid peptides .
Properties
CAS No. |
1206779-25-0 |
|---|---|
Molecular Formula |
C₇₈H₁₃₅N₂₁O₂₆S |
Molecular Weight |
1815.10 |
sequence |
One Letter Code: EDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


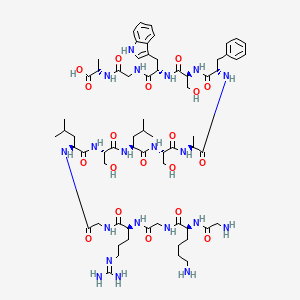
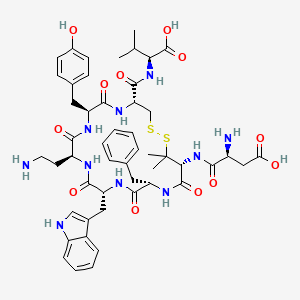
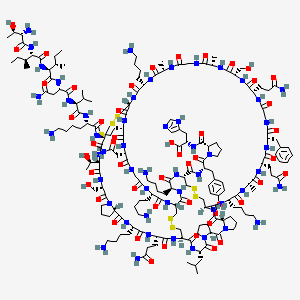
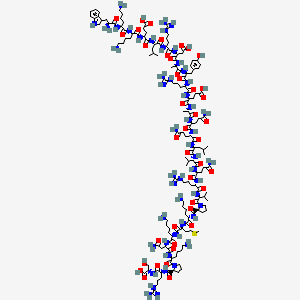
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)
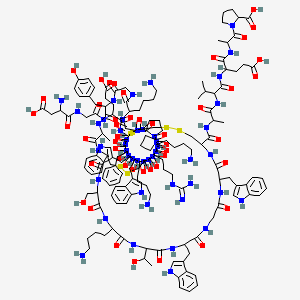
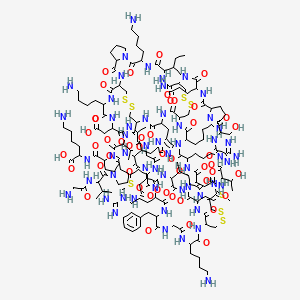
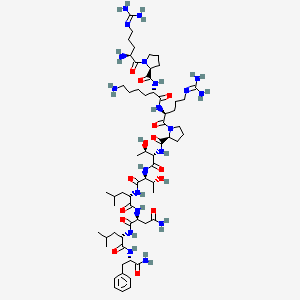
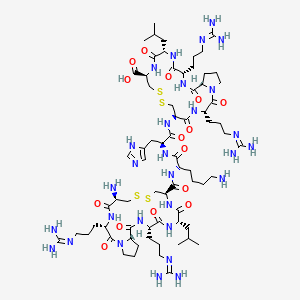
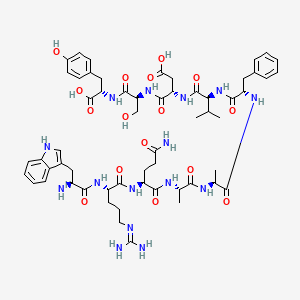
![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
